N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H29N5O5S2 and its molecular weight is 543.66. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Binding Studies
The study by Meng et al. (2012) involved the synthesis of compounds structurally related to the specified chemical, focusing on their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. The interactions were quantified, providing insights into the binding constants, number of binding sites, and the potential for conformational changes in BSA, which are crucial for understanding drug-protein interactions and the development of drug delivery systems (Meng et al., 2012).
Antimicrobial and Insect-Repellent Properties
Mokhtari et al. (2014) designed and synthesized azo reactive dyes incorporating the sulfonamide structure to combine antibacterial activities of sulfonamides with the insect-repellent property of N,N-Diethyl-m-toluamide (DEET). This innovative approach highlights the compound's potential in creating multifunctional materials with applications in the textile industry for developing fabrics with built-in antimicrobial and insect-repellent properties (Mokhtari et al., 2014).
Electrophoretic Separation and Quality Control
Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, including derivatives of the specified chemical. This method is essential for quality control in pharmaceutical manufacturing, demonstrating the compound's role in the analytical separation of drug components and impurities (Ye et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Research by Ulus et al. (2013) on novel acridine and bis acridine sulfonamides, derived from the specified chemical, showed significant inhibitory activity against cytosolic carbonic anhydrase isoforms. This study provides a foundation for the development of therapeutic agents targeting diseases associated with dysregulated enzyme activity (Ulus et al., 2013).
Development of Histone Deacetylase Inhibitors
Zhou et al. (2008) described the synthesis of a compound with selective inhibition of histone deacetylases, an essential target for cancer therapy. The research emphasizes the chemical's utility in designing new anticancer drugs with improved specificity and reduced side effects (Zhou et al., 2008).
properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5S2/c1-17-16-18(2)27-25(26-17)29-36(32,33)22-13-9-21(10-14-22)28-24(31)20-7-11-23(12-8-20)37(34,35)30-15-5-4-6-19(30)3/h7-14,16,19H,4-6,15H2,1-3H3,(H,28,31)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRDAVUQCOIYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide |
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